molecular formula C21H26N4O4 B5180173 ethyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate

ethyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B5180173
M. Wt: 398.5 g/mol
InChI Key: GXUHXXLEODDQPJ-UHFFFAOYSA-N
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Description

Ethyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, an isoquinoline moiety, and an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(oxolane-2-carbonylamino)benzoate
  • Ethyl 2-(oxolane-2-carbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, an isoquinoline moiety, and an oxolane group.

Properties

IUPAC Name

ethyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-2-28-21(27)19-16(11-22-24-19)13-25-8-7-14-5-6-17(10-15(14)12-25)23-20(26)18-4-3-9-29-18/h5-6,10-11,18H,2-4,7-9,12-13H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUHXXLEODDQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CN2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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